molecular formula C17H20FN3O2 B5680758 N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

Katalognummer B5680758
Molekulargewicht: 317.36 g/mol
InChI-Schlüssel: VOYDQJZKAFZOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as EFPI-001 or EFPI. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

EFPI-001 exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, EFPI-001 increases the levels of cAMP, which leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
EFPI-001 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EFPI-001 has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. EFPI-001 has also been found to have neuroprotective effects and can improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EFPI-001 is its ability to target specific enzymes and signaling pathways. This makes it a valuable tool for studying the biochemical and physiological effects of PDE4 inhibition. However, EFPI-001 is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, further research is needed to determine the optimal dosage and administration of EFPI-001 in lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on EFPI-001. One area of interest is the development of EFPI-001 analogs that have improved pharmacological properties. Another area of interest is the investigation of the effects of EFPI-001 on other signaling pathways and enzymes. Finally, further research is needed to determine the potential therapeutic applications of EFPI-001 in humans.

Synthesemethoden

The synthesis of EFPI-001 involves a multi-step process that includes the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl 2-bromoacetate to form the corresponding ester. The ester is then reacted with 2-aminopyrimidine to produce the desired compound.

Wissenschaftliche Forschungsanwendungen

EFPI-001 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In addition, EFPI-001 has been found to be effective in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-4-16-19-9-13(10-20-16)17(22)21-11(3)12-6-7-15(23-5-2)14(18)8-12/h6-11H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDQJZKAFZOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC(C)C2=CC(=C(C=C2)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.